molecular formula C15H14N2OS B3135581 6-Methoxy-2-(4-methylaminophenyl)benzothiazole CAS No. 401813-34-1

6-Methoxy-2-(4-methylaminophenyl)benzothiazole

Cat. No. B3135581
M. Wt: 270.4 g/mol
InChI Key: ZTKDUAATMRBDMG-UHFFFAOYSA-N
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Patent
US09133143B2

Procedure details

After adding BBr3 (1.0 M in CH2Cl2, 10.5 mL, 10.5 mmol) to 2-[4-(N-monomethyl)aminophenyl]-6-methoxybenzothiazole (44, 588 mg, 2.06 mmol) obtained in step 3 dissolved in dichloromethane (25 mL), the mixture was agitated for 12 hours at room temperature. After cautiously adding water and sodium bicarbonate aqueous solution, the organic compound was extracted using dichloromethane. Then, after removing water using sodium sulfate, 2-[4-(N-monomethyl)aminophenyl]-6-hydroxybenzothiazole (45, 530 mg, 99%) was yielded as a yellow solid without further purification.
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[CH3:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[S:14][C:15]3[CH:21]=[C:20]([O:22]C)[CH:19]=[CH:18][C:16]=3[N:17]=2)=[CH:9][CH:8]=1>ClCCl>[CH3:5][NH:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[S:14][C:15]3[CH:21]=[C:20]([OH:22])[CH:19]=[CH:18][C:16]=3[N:17]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
10.5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
588 mg
Type
reactant
Smiles
CNC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was agitated for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step 3
EXTRACTION
Type
EXTRACTION
Details
After cautiously adding water and sodium bicarbonate aqueous solution, the organic compound was extracted
CUSTOM
Type
CUSTOM
Details
Then, after removing water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CNC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.